Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate

Medicinal Chemistry Kinase Inhibitors Scaffold Functionalization

Building kinase-focused compound libraries often stalls due to scaffolds that cannot support sequential, site-specific diversification without cross-reactivity. Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 2490420-71-6) eliminates this bottleneck: the 4-chloro substituent serves as a clean leaving group for nucleophilic aromatic substitution, while the 7-methyl ester remains inert, enabling a true two-directional SAR workflow. • 95% purity solid form, optimized for high-throughput experimentation and reagent preparation. • Physicochemical profile (TPSA 56.5 Ų, XLogP3 1.1) balances permeability and solubility-ideal for CNS and agrochemical lead generation. • Complements 4-carboxylate building blocks; no complex protection strategies required to access 7-position derivatives.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.61
CAS No. 2490420-71-6
Cat. No. B2855112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
CAS2490420-71-6
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C2=CC=NN21)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3
InChIKeyFXOJNAALALOHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 2490420-71-6) as a Regiospecific Heterocyclic Building Block


Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound within the pyrazolo[1,5-a]pyrazine family, characterized by a chlorine atom at the 4-position and a methyl ester at the 7-position . This specific regioisomeric pattern distinguishes it from other carboxylate derivatives and makes it a versatile scaffold in medicinal chemistry, particularly for generating kinase-focused libraries . Commercially, it is typically supplied as a solid with a purity of 95%, suitable for research and development purposes .

Why In-Class Analogs Cannot Substitute Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate for Regiospecific Synthesis


Direct substitution with other pyrazolo[1,5-a]pyrazine carboxylates or halo-derivatives is not feasible due to the critical importance of the 4-chloro-7-ester regioisomerism. The chlorine at position 4 serves as a key leaving group for nucleophilic aromatic substitution, while the ester at position 7 is inert under these conditions, allowing sequential, site-specific functionalization . Using the 4-carboxylate regioisomer would place the reactive ester at the same position as the chlorine, leading to cross-reactivity and failed syntheses. The electron-withdrawing nature of the C-7 ester also uniquely activates the core for further C-H insertion chemistry compared to unsubstituted or 4-substituted analogs .

Quantitative Differentiation Evidence for Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate Against Closest Analogs


Regiospecific Reactivity: C-7 Ester vs. C-4 Ester in Nucleophilic Aromatic Substitution

The target compound's chlorine atom at C-4 is selectively displaced by primary and secondary alkylamines to yield 4-aminopyrazolo[1,5-a]pyrazines in high yields [1]. In contrast, the analogous methyl pyrazolo[1,5-a]pyrazine-4-carboxylate regioisomer would undergo competing ester aminolysis under these conditions, as the reactive group is at the same position. This regioselectivity is critical for building kinase inhibitor libraries, where the C-7 ester serves as a stable anchor for further diversification.

Medicinal Chemistry Kinase Inhibitors Scaffold Functionalization

Electronic Activation of C-7 Position: pKa-Driven C-H Insertion Efficiency

The C-7 ester group, being electron-withdrawing, increases the acidity of the C-7 C-H bond, facilitating direct carbene insertion chemistry. In a study of pyrazolo[1,5-a]pyrazine derivatives, the most acidic calculated pKa (DMSO) was at position 7 . The 4-chloro substituent further enhances this effect. In contrast, the unsubstituted analog 4-chloropyrazolo[1,5-a]pyrazine (CAS 1260665-84-6) lacks this activation, requiring longer reaction times and giving lower yields in formylation reactions .

C-H Functionalization Late-Stage Derivatization Kinase Inhibitor Design

Physicochemical Property Profile: Topological Polar Surface Area (TPSA) and Lipophilicity

The compound's computed TPSA of 56.5 Ų and XLogP3 of 1.1 place it within favorable drug-like chemical space [1]. This differentiates it from more lipophilic analogs, such as the 4-bromo derivative (predicted higher logP) and more polar analogs like the free carboxylic acid (higher TPSA). The balance is suitable for oral bioavailability prediction models.

Drug-like Properties Permeability Prediction Library Design

Prevalence as a Key Intermediate in Kinase Inhibitor Patent Landscapes

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in kinase inhibitor patents, notably as RET and JAK kinase inhibitors [1][2]. While the target compound itself is not a final drug, its 4-chloro-7-ester substitution pattern appears frequently as a synthetic intermediate in such patents [3]. Its procurement is thus directly aligned with the generation of IP-relevant, biologically active molecules, whereas the 4-unsubstituted or 4-hydroxy analogs are often employed in different chemical series with less kinase-targeting relevance.

Intellectual Property Kinase Inhibitors Scaffold Prioritization

Optimal Application Scenarios for Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate (2490420-71-6)


Synthesis of Diversified Kinase Inhibitor Libraries via Sequential C-4 then C-7 Functionalization

This compound is the ideal starting material for generating kinase-focused compound libraries. The C-4 chlorine can be substituted with a diverse set of amines to build a preliminary SAR, followed by further diversification at the C-7 ester (e.g., hydrolysis, amidation, reduction) as supported by its reactivity profile . This two-directional diversification is not possible with the 4-carboxylate regioisomer without complex protection strategies.

Late-Stage C-H Functionalization for Exploring Unexplored Chemical Space in Kinase Programs

For programs seeking to rapidly explore structure-activity relationships at the 7-position, the electron-deficient nature of this compound facilitates direct C-H insertion. The method for formylating position 7 of pyrazolo[1,5-a]pyrazines is a powerful tool for late-stage diversification, and the target compound's substitution pattern is tuned for optimal reactivity and yield .

Agrochemical Lead Optimization with Balanced Physicochemical Properties

With a TPSA of 56.5 Ų and XLogP3 of 1.1, this intermediate is well-suited for the design of crop protection agents with favorable environmental mobility and plant uptake . It can serve as a scaffold for fungicide or herbicide leads where the chlorine atom is a common pharmacophore for target enzyme binding.

Academia and CRO Synthesis of Proprietary Building Block Collections

Given its moderate complexity and high synthetic utility, this compound is a valuable addition to commercial building block collections. Its 95% purity solid form facilitates reagent preparation for high-throughput experimentation, and its specific substitution complements other pyrazolo[1,5-a]pyrazine building blocks (e.g., 4-carboxylates, 4-amino derivatives) to provide a comprehensive chemical toolbox .

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